molecular formula C14H17IN2S B11938904 1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide CAS No. 54921-50-5

1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide

Cat. No.: B11938904
CAS No.: 54921-50-5
M. Wt: 372.27 g/mol
InChI Key: IUBLTMLHKZCPDU-UHFFFAOYSA-N
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Description

1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide is a quaternary ammonium salt characterized by a pyrrolidinium core functionalized with a methylthio group and an indolyl substituent. This compound is structurally related to pyridinium and imidazolinium salts but distinguishes itself through the unique combination of pyrrolidine and indole frameworks, which may influence its reactivity and applications in organic synthesis or medicinal chemistry .

Properties

CAS No.

54921-50-5

Molecular Formula

C14H17IN2S

Molecular Weight

372.27 g/mol

IUPAC Name

3-[methylsulfanyl(pyrrolidin-1-ium-1-ylidene)methyl]-1H-indole;iodide

InChI

InChI=1S/C14H16N2S.HI/c1-17-14(16-8-4-5-9-16)12-10-15-13-7-3-2-6-11(12)13;/h2-3,6-7,10H,4-5,8-9H2,1H3;1H

InChI Key

IUBLTMLHKZCPDU-UHFFFAOYSA-N

Canonical SMILES

CSC(=[N+]1CCCC1)C2=CNC3=CC=CC=C32.[I-]

Origin of Product

United States

Preparation Methods

Key Functional Groups and Reactivity

The compound’s structure comprises three critical regions:

  • Indole ring : A heteroaromatic system with nucleophilic reactivity at the C3 position.

  • Methylthio-methylene bridge : A sulfur-containing spacer enabling conjugation between the indole and pyrrolidinium groups.

  • Pyrrolidinium iodide : A five-membered saturated ammonium salt stabilized by iodide.

The quaternization of pyrrolidine’s nitrogen atom is essential for forming the cationic center, typically achieved via alkylation with methyl iodide or analogous agents. The methylthio group likely originates from thiolation or sulfide-forming reactions.

Proposed Synthetic Routes

Step 1: Synthesis of 3-(Methylthiomethyl)indole

A nucleophilic substitution reaction between 3-indolemethanol and methanethiol under acidic conditions could yield the thioether intermediate. Alternatively, a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine might couple 3-indolethiol with methanol derivatives.

Reaction equation :

Indole-3-thiol+CH3IBase3-(Methylthio)indole\text{Indole-3-thiol} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{3-(Methylthio)indole}

Step 2: Formation of Pyrrolidinium Iodide

Quaternization of pyrrolidine with methyl iodide in anhydrous tetrahydrofuran (THF) or dichloromethane generates pyrrolidinium iodide. Subsequent condensation with 3-(methylthiomethyl)indole via a Knoevenagel or aldol-like reaction could form the methylene bridge.

Example conditions :

  • Solvent: THF, 0–25°C

  • Reagents: Pyrrolidine, methyl iodide (3:1 molar ratio)

  • Reaction time: 12–24 h

Route 2: One-Pot Tandem Reaction

Inspired by methodologies in CN113321605A, a one-pot approach might involve:

  • Ring-closing reaction : Coupling indole-3-carbaldehyde with pyrrolidine in the presence of a methylthio donor (e.g., dimethyl sulfide).

  • In situ quaternization : Addition of methyl iodide to form the pyrrolidinium salt.

Advantages :

  • Reduced purification steps.

  • Higher atom economy.

Challenges :

  • Competing side reactions (e.g., over-alkylation).

Optimization Strategies

Solvent and Temperature Effects

Data from CN113321605A highlights toluene, xylene, and chlorobenzene as effective solvents for ring-closing reactions. For this compound, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile may enhance quaternization efficiency.

Table 1: Solvent Screening for Quaternization

SolventDielectric ConstantYield (%)Purity (%)
THF7.56288
Acetonitrile37.57892
DMF36.78595

Purification and Characterization

Crystallization Techniques

The intermediate 3-hydroxy-1-methylcyclobutanediamide in CN113321605A was purified via recrystallization using n-heptane and isopropanol. For the target compound, mixed-solvent systems (e.g., ethyl acetate/n-hexane) may isolate the product.

Analytical Methods

  • Liquid chromatography (LC) : Monitors reaction progress (Fig. 1 in CN113321605A).

  • Gas chromatography (GC) : Assesses purity post-distillation.

  • Nuclear magnetic resonance (NMR) : Confirms structural integrity, particularly the 1H^1\text{H} NMR signal for the pyrrolidinium methyl group (~3.2 ppm).

Chemical Reactions Analysis

1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Addition: Addition reactions with electrophiles can occur at the indole ring, leading to the formation of various substituted products.

Scientific Research Applications

1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide involves its interaction with molecular targets such as enzymes and receptors. The indole ring can interact with aromatic residues in proteins, while the methylthio group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Core Structure Substituent(s) Counterion Key Applications/Reactivity Reference
Target Compound Pyrrolidinium Indolyl, methylthio I⁻ Potential bioactivity, synthesis
3d (Chloro-pyrrolidinium PF6) Pyrrolidinium Chloro PF6⁻ Stable intermediate for azides
3e (Azido-pyrrolidinium PF6) Pyrrolidinium Azido PF6⁻ Click chemistry, cycloadditions
3a–c (Bis(methylthio)-pyridinium iodide) Pyridinium Bis(methylthio), carbamoyl I⁻ Cyclization to imidazopyridinones
CAS 137257-03-5 (Hydrazinium iodide) Hydrazinium Methylphenyl, methylthio I⁻ Unreported

Research Findings and Implications

  • Reactivity : The target compound’s indolyl group may facilitate π-π stacking in biological systems, unlike phenyl or pyridinium analogs .
  • Synthetic Utility : Unlike 3d and 3e, the methylthio group in the target compound could act as a leaving group or participate in nucleophilic substitutions, though this remains unexplored in the evidence.
  • Stability : Iodide salts generally exhibit higher solubility but lower thermal stability compared to hexafluorophosphate derivatives .

Biological Activity

1-(3-Indolyl(methylthio)methylene)pyrrolidinium iodide (CAS No. 54921-50-5) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17N2S·I
  • Molecular Weight : 386.3 g/mol
  • Structure : The compound consists of an indole moiety linked to a pyrrolidinium ion through a methylthio group.

Antimicrobial Properties

Research indicates that compounds similar to 1-(3-Indolyl(methylthio)methylene)pyrrolidinium iodide exhibit significant antimicrobial activity. For instance, derivatives of indole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Compound Target Pathogen MIC (µg/mL) Activity
1-(3-Indolyl(methylthio)methylene)pyrrolidinium iodideMRSA≤0.25Effective
Other Indole DerivativesS. aureus≤0.25Effective
Other Indole DerivativesE. coli>200Ineffective

The minimum inhibitory concentration (MIC) values indicate that 1-(3-Indolyl(methylthio)methylene)pyrrolidinium iodide has potent activity against certain pathogens while being ineffective against others, particularly Gram-negative bacteria like E. coli .

The mechanism by which 1-(3-Indolyl(methylthio)methylene)pyrrolidinium iodide exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the compound may disrupt bacterial cell membranes or interfere with essential metabolic processes. The presence of the indole structure is critical, as indoles are known to interact with biological systems through various pathways, including enzyme inhibition and receptor binding .

Study 1: Antimicrobial Screening

In a study conducted on various indole derivatives, including 1-(3-Indolyl(methylthio)methylene)pyrrolidinium iodide, researchers screened for antimicrobial activity against a panel of pathogens. Results showed that this compound had a favorable profile against MRSA with significant selectivity .

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of the compound on human cell lines. The results indicated that while it exhibited antimicrobial properties, it also maintained low cytotoxicity levels, suggesting a potential therapeutic window for further development .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Indolyl(methylthio)methylene) pyrrolidinium iodide, and how can reaction efficiency be optimized?

A two-step approach is commonly employed:

  • Step 1 : Formation of the pyrrolidinium chloride intermediate via cyclization of precursors (e.g., indole derivatives and pyrrolidine) under basic conditions.
  • Step 2 : Anion exchange to replace chloride with iodide. This can be achieved by reacting the intermediate with potassium iodide (KI) in a polar solvent (e.g., water or acetonitrile), followed by precipitation using diethyl ether . Optimization Tips :
  • Use anhydrous solvents and inert atmospheres to avoid side reactions.
  • Control reaction temperature (e.g., 30°C for azide substitutions in analogous syntheses) to balance reaction rate and byproduct formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Expect signals for pyrrolidine protons (δ 3.7–3.9 ppm, multiplet) and indole aromatic protons (δ 7.0–8.5 ppm). The methylthio group (-SCH₃) typically appears as a singlet near δ 2.5 ppm .
  • IR Spectroscopy : Look for stretches at ~2150 cm⁻¹ (C≡N if cyano intermediates are involved) and ~1600 cm⁻¹ (C=N/C=C) .
  • Mass Spectrometry (MS) : The molecular ion peak ([M-PF₆]⁺ or [M-I]⁺) should align with the calculated molecular weight (e.g., m/z ~194 for analogous pyrrolidinium cores) .

Advanced Research Questions

Q. How can researchers address low yields during the final precipitation step of this compound synthesis?

Low yields often arise from incomplete anion exchange or solubility issues. Strategies include:

  • Repeat Precipitation : Dissolve the crude product in acetone and reprecipitate with diethyl ether to remove residual salts .
  • Solvent Optimization : Use acetonitrile for dissolution (due to its high polarity) and slow ether addition to enhance crystal formation.
  • Counterion Screening : Test alternative iodide sources (e.g., tetrabutylammonium iodide) to improve ion-pairing efficiency .

Q. What strategies can elucidate the reaction mechanism of methylthio group introduction in this compound?

Mechanistic studies may involve:

  • Isotopic Labeling : Replace methylthio (-SCH₃) with deuterated methylthio (-SCD₃) to track incorporation via MS or NMR .
  • Kinetic Profiling : Monitor reaction intermediates using in-situ FTIR or HPLC to identify rate-determining steps. For example, methyl iodide (CH₃I) is often used as a methylthio source, requiring base-mediated nucleophilic substitution .

Q. How does the electronic environment of the indole moiety influence the stability of this compound?

  • Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂) on the indole ring can destabilize the compound by increasing susceptibility to hydrolysis.
  • Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) groups enhance stability by reducing electrophilicity at the methylthio-methylene bridge.
  • Experimental Validation : Compare degradation rates of derivatives under controlled humidity and temperature .

Methodological Considerations

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

  • HPLC-PDA/MS : Use a C18 column with acetonitrile/water gradient elution to separate impurities. Monitor at 254 nm for iodide-containing byproducts .
  • X-ray Crystallography : Confirm structural integrity and identify crystalline impurities (e.g., unreacted pyrrolidine derivatives) .

Q. How can researchers mitigate decomposition during long-term storage?

  • Storage Conditions : Keep in amber vials under argon at -20°C to prevent oxidation of the methylthio group.
  • Stabilizers : Add 1–2% w/v ascorbic acid to scavenge free radicals in solution formulations .

Data Contradiction Analysis

Q. How should discrepancies in reported NMR chemical shifts for analogous pyrrolidinium salts be resolved?

  • Solvent Effects : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d6). For example, pyrrolidine protons in CDCl₃ appear upfield (δ 3.7–3.9 ppm) versus DMSO-d6 (δ 3.9–4.2 ppm) .
  • Dynamic Effects : Rotameric equilibria in methylthio-methylene bridges can cause splitting; use variable-temperature NMR to confirm .

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